molecular formula C10H15NO4S2 B106321 Erdosteine Ethyl Ester CAS No. 84611-37-0

Erdosteine Ethyl Ester

Cat. No. B106321
CAS RN: 84611-37-0
M. Wt: 277.4 g/mol
InChI Key: ALDBCZANDKRAMZ-UHFFFAOYSA-N
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Description

Erdosteine Ethyl Ester, also known as ethyl (2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl)sulfanyl)acetate, is a derivative of Erdosteine . Erdosteine is a mucolytic drug with antioxidant activity . The ethyl ester form of Erdosteine is produced during the refining process of Erdosteine bulk drug when using ethanol as a refining solvent .


Synthesis Analysis

Erdosteine is synthesized from 3-bromoacetamido-2-oxo-tetrahydrothiophene and ethyl thioglycolate . During the synthesis process of Erdosteine, Erdosteine is purified with ethanol. The carboxyl group of Erdosteine can be ethylated in ethanol to produce Erdosteine Ethyl Ester .


Molecular Structure Analysis

The molecular formula of Erdosteine Ethyl Ester is C10H15NO4S2 and its molecular weight is 277.36 . The IUPAC name for Erdosteine Ethyl Ester is ethyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate .


Chemical Reactions Analysis

Erdosteine Ethyl Ester is a new impurity that is confirmed to be produced in the refining process of Erdosteine bulk drug when using ethanol as a refining solvent . Another impurity was confirmed as (2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl)sulfinyl acetic acid, which is an Erdosteine oxide .


Physical And Chemical Properties Analysis

The molecular formula of Erdosteine Ethyl Ester is C10H15NO4S2 and its molecular weight is 277.36 . The accurate mass is 277.0442 .

Scientific Research Applications

Impurities and Quality Control

Isolation and Identification of Impurities in Erdosteine Erdosteine, a mucolytic drug with antioxidant activity, presents a challenge in maintaining quality during the production process. Liu et al. (2021) developed a High-Performance Liquid Chromatography (HPLC) method to determine erdosteine and its related impurities in bulk drug form. Notably, a new impurity identified as ethyl ({2-oxo-2-[(2-oxotetrahydro-3-thiophenyl) amino] ethyl} sulfanyl) acetate, which is Erdosteine ethyl ester, was discovered. This impurity arises during the refining process when ethanol is used as a solvent. The study suggests avoiding ethanol as a refining solvent to enhance the purity of erdosteine bulk drug (Liu et al., 2021).

Free Radical Scavenging and Antioxidant Properties

Enantiomers of Erdosteine and Their Scavenging Properties Erdosteine, a derivative of homocysteine-gamma-thiolactone, has enantiomers R and S, both synthesized and analyzed for their free radical scavenging properties. Inglesi et al. (1994) documented that the S enantiomer is more effective than the R enantiomer in offering protection against lethal doses of paraquat, which is known for its free radical generation when administered intraperitoneally (Inglesi et al., 1994).

Antioxidant Activity in Experimental Research Moretti and Marchioni (2007) highlighted that erdosteine's blocked sulphydryl groups, after metabolic activation, become available for mucolytic activity as well as free radical scavenging and antioxidant activities. The drug has shown protective effects against acute injury induced by various agents, mediated by oxidative stress products. Experimental data indicate that erdosteine elevates tissue antioxidant enzyme activities (like superoxide dismutase, catalase, and glutathione peroxidase) while reducing the levels of oxidative stress markers (like nitric oxide and xanthine oxidase). This results in a protective effect on tissues, reducing damages like lipid peroxidation, neutrophil infiltration, or cell apoptosis mediated by harmful agents (Moretti & Marchioni, 2007).

Erdosteine in Experimental Models

Effects in Experimental Sepsis Model Kavakli et al. (2011) studied the effects of erdosteine on oxidative stress parameters and endothelin-1 levels in a rat model of sepsis. The study concluded that erdosteine effectively reduces endothelin-1 levels and ameliorates oxidative stress parameters induced by sepsis, demonstrating its potential in managing sepsis-induced complications (Kavakli et al., 2011).

Renoprotective Effects Against Gentamicin Nephrotoxicity Çabuk et al. (2007) explored the renoprotective potential of erdosteine against gentamicin-induced renal dysfunction using Technetium-99m dimercaptosuccinic acid uptake and scintigraphy in rats. The study demonstrated that erdosteine significantly improved renal function markers, reducing oxidative stress and enhancing the activities of antioxidant enzymes. This supports the potential of erdosteine in protecting against nephrotoxicity associated with gentamicin treatment (Çabuk et al., 2007).

Anti-inflammatory and Anti-tussive Effects Dal Negro (2008) documented the multifactorial properties of erdosteine, including its significant antitussive effects and anti-inflammatory properties. Erdosteine produces an active metabolite (Met 1) that exerts antioxidant effects, inhibiting some inflammatory mediators and pro-inflammatory cytokines involved in oxidative stress. This multifactorial activity of erdosteine suggests a potential therapeutic role in managing conditions like COPD (Dal Negro, 2008).

Safety And Hazards

Erdosteine, the parent compound of Erdosteine Ethyl Ester, is classified as having acute toxicity, oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .

properties

IUPAC Name

ethyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S2/c1-2-15-9(13)6-16-5-8(12)11-7-3-4-17-10(7)14/h7H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDBCZANDKRAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)NC1CCSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erdosteine Ethyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Liu, X Xiong, J Wang, K Pei, Z Zhong… - Journal of AOAC …, 2022 - academic.oup.com
… of erdosteine ethyl ester was 59.0 min (see the supplemental information). The eluents containing erdosteine ethyl ester … Finally, lyophilization was used to obtain erdosteine ethyl ester (…
Number of citations: 1 academic.oup.com

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